molecular formula C27H22N2O4S B2377143 (Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-58-9

(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2377143
CAS RN: 865174-58-9
M. Wt: 470.54
InChI Key: WWCFZRXPHRDPLA-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. For example, the benzoyl group could be introduced through a Friedel-Crafts acylation, while the allyl group could be added through an allylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl and imino groups suggests that the compound could have a planar structure, while the allyl group could introduce some degree of unsaturation and rigidity into the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. For example, the allyl group could participate in reactions like the allylic halogenation or the Claisen rearrangement, while the carboxylate group could undergo reactions like decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoyl and imino groups could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Properties

This compound exhibits promising antimicrobial activity. Researchers have investigated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds 4d and 4h demonstrated excellent antimicrobial activity with minimal inhibitory concentration (MIC) values of 8.25 μg/mL .

Biological Pharmacological Properties

Pyrimido benzothiazoles, to which this compound belongs, have diverse pharmacological properties. Some derivatives within this class have shown antiviral, antitumor, anti-inflammatory, antihypertensive, and anti-allergy effects . Further exploration of its pharmacological potential is warranted.

Heterocyclic Chemistry Applications

Fused heterocyclic compounds play a crucial role in medicinal chemistry. The pyrimido benzothiazole scaffold is particularly interesting due to its wide range of biological activities. Researchers have explored its use in drug design, especially for antiviral and antitumor agents .

Synthetic Chemistry and Methodology

The synthesis of this compound involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate under solvent-free conditions at 150 °C. Investigating alternative synthetic routes and optimizing reaction conditions could enhance its accessibility for further studies .

Material Science and Dye Applications

Certain pyrimido benzothiazole-based azo dyes, derived from this compound, have been synthesized. These dyes exhibit solvatochromic behavior in various solvents. Researchers have characterized them using elemental analysis, FT-IR, and NMR spectroscopy. Their potential applications include dyeing textiles, ink formulations, and other color-related industries .

Crystallography and Structural Studies

Single-crystal X-ray diffraction studies have confirmed the molecular structure of this compound. Investigating its crystal packing, intermolecular interactions, and solid-state properties can provide valuable insights for material science and crystal engineering .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

The future directions for research on this compound could include exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. This could involve both experimental work and computational modeling .

properties

IUPAC Name

ethyl 2-(4-benzoylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4S/c1-3-16-29-22-15-14-21(26(32)33-4-2)17-23(22)34-27(29)28-25(31)20-12-10-19(11-13-20)24(30)18-8-6-5-7-9-18/h3,5-15,17H,1,4,16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCFZRXPHRDPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.